Mateglycoside C

Description

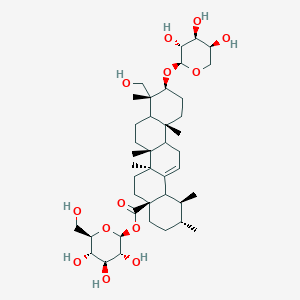

Mateglycoside C is a bioactive compound isolated from plants of the genus Ilex, such as Ilex kudingcha and Ilex aquifolium. It belongs to the mateglycoside family, characterized by triterpenoid or saponin-like structures with glycosidic linkages.

Properties

Molecular Formula |

C41H66O13 |

|---|---|

Molecular Weight |

767.0 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10S,12aR)-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C41H66O13/c1-20-9-14-41(36(50)54-35-33(49)31(47)30(46)24(17-42)52-35)16-15-39(5)22(28(41)21(20)2)7-8-26-37(3)12-11-27(53-34-32(48)29(45)23(44)18-51-34)38(4,19-43)25(37)10-13-40(26,39)6/h7,20-21,23-35,42-49H,8-19H2,1-6H3/t20-,21+,23+,24-,25?,26?,27+,28?,29+,30-,31+,32-,33-,34+,35+,37+,38+,39-,40-,41+/m1/s1 |

InChI Key |

HHLLWOLRTKVFBS-UHSBLNTFSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)C2[C@H]1C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Mateglycoside C is typically extracted from the leaves of Ilex paraguariensis using methanol. The methanolic extract is then partitioned into an ethyl acetate and water mixture to obtain an ethyl acetate-soluble fraction. This fraction is further purified to isolate this compound as a white powder . The molecular formula of this compound is C41H66O13 .

Chemical Reactions Analysis

Structural Characterization and Key Functional Groups

Mateglycoside C’s structure includes:

-

Aglycone : 23-hydroxyoleanolic acid (a pentacyclic triterpene).

-

Glycosylation : A 3-O-linked α-L-arabinospyranosyl unit and a 28-O-linked β-ᴅ-glucopyranosyl ester (Table 1).

Acid-Catalyzed Hydrolysis

-

Glycosidic Bonds : The α-L-arabinospyranosyl and β-ᴅ-glucopyranosyl linkages undergo acid hydrolysis (e.g., with HCl/MeOH), yielding oleanolic acid and monosaccharides. This is typical of saponins .

-

Ester Groups : The 28-O-glucopyranosyl ester is stable under mild acidic conditions but cleaved under stronger acidic or alkaline conditions .

Enzymatic Hydrolysis

-

Glycosidases (e.g., β-glucosidases) selectively cleave β-ᴅ-glucopyranosyl esters, releasing the aglycone. Enzymatic specificity for α- vs. β-linkages is well-documented in glycoside chemistry .

Stereoselective Glycosylation Mechanisms

The synthesis of analogous saponins involves direct catalytic glycosylation (e.g., Au(I)/AgOTf systems), which favors α-selectivity (>30:1 α:β ratio) for glucopyranosyl donors . Computational studies on similar systems reveal:

-

Transition States : Concerted Sₙ2-like mechanisms for β-mannosides vs. dissociative pathways for α-mannosides (Fig. 1) .

-

Secondary KIEs : Experimental ¹³C kinetic isotope effects (KIEs) of 1.005–1.025 align with computed values, confirming mechanistic differences between α/β-glycoside formation .

Figure 1: Mechanism of Glycosylation (Representative Example)

| Pathway | Mechanism | ¹³C KIE | Selectivity |

|---|---|---|---|

| β-Glycoside | Bimolecular (Sₙ2-like) | 1.018–1.023 | High α-ratio |

| α-Glycoside | Oxocarbenium ion intermediate | 1.005–1.010 | Low α-ratio |

Oxidation and Functionalization

-

Aglycone Modification : The 23-hydroxy group on oleanolic acid can undergo oxidation to a ketone or esterification, altering bioactivity .

-

Glycan Engineering : The arabinospyranosyl unit is susceptible to periodate oxidation, cleaving vicinal diols to generate aldehydes for further conjugation .

Mass Spectrometric Fragmentation Patterns

LC-MSn analysis ( ) reveals characteristic cleavage pathways:

-

Loss of Hexose : m/z 765 → 603/585 (cleavage of β-ᴅ-glucopyranosyl ester).

-

Aglycone Release : m/z 471 (remaining hydroxyoleanolic acid + pentose).

-

Cross-Ring Cleavages : Observed in MS³ spectra, indicative of 4,6-benzylidene-protected glycans .

Comparative Reactivity with Analogues

This compound’s α-L-arabinospyranosyl unit shows distinct reactivity compared to β-linked isomers:

-

Hydrogen Bonding : The α-configuration reduces H-bonding with acceptors, favoring dissociative mechanisms .

-

Steric Effects : Bulkier α-substituents slow nucleophilic attack at C-3, as shown in computational models .

Synthetic Challenges and Strategies

-

Regioselectivity : Protecting group strategies (e.g., benzylidene acetals) are critical to direct glycosylation to C-3 vs. C-28 .

-

Coupling Efficiency : Multi-step sequences (e.g., deacetylation → glycosylation) yield oligosaccharides but face diminishing returns due to steric bulk .

Biological Implications of Chemical Modifications

Scientific Research Applications

Chemistry: It serves as a model compound for studying the synthesis and reactivity of triterpene saponins.

Mechanism of Action

Mateglycoside C exerts its effects by inhibiting the accumulation of triglycerides in cells. It targets enzymes involved in lipid metabolism, such as pancreatic lipase, thereby reducing the absorption of dietary fats . This mechanism is beneficial for managing conditions like hyperlipidemia and obesity.

Comparison with Similar Compounds

Research Findings and Pharmacological Implications

- Biosynthetic Flexibility : The variability in compound distribution (Table 1) suggests adaptive biosynthesis in response to environmental stressors, which could inform cultivation strategies for optimized metabolite yield .

- Pharmacological Gaps : Direct studies on this compound are sparse, but its structural kinship to Mateglycoside A and Matesaponin 4 implies shared bioactivities, such as anti-inflammatory effects mediated via NF-κB inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.